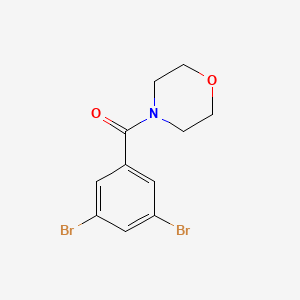

(3,5-Dibromophenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(3,5-dibromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQHQXZUDPVOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (3,5-Dibromophenyl)(morpholino)methanone generally follows these key steps:

- Activation of 3,5-dibromobenzoic acid to a more reactive intermediate (e.g., acid chloride or benzotriazole derivative).

- Nucleophilic acyl substitution by morpholine to form the amide bond.

- Purification and characterization of the product.

This approach leverages the nucleophilicity of morpholine’s nitrogen and the electrophilicity of the activated carboxylic acid derivative.

Activation of 3,5-Dibromobenzoic Acid

Two main activation methods are commonly reported:

- The acid chloride method involves refluxing 3,5-dibromobenzoic acid with thionyl chloride to form 3,5-dibromobenzoyl chloride, which is then reacted with morpholine under controlled conditions.

- The benzotriazole method, as described in ARKAT publications, uses DCC to couple 3,5-dibromobenzoic acid with benzotriazole, forming an N-acylbenzotriazole intermediate. This intermediate is more stable and can be reacted with morpholine under mild conditions, improving yield and functional group tolerance.

Coupling with Morpholine

After activation, morpholine is added to the reactive intermediate to form the target amide:

- Reaction Conditions: Typically performed in an inert solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Catalysts/Additives: Sometimes bases like triethylamine (TEA) are added to neutralize released acid and drive the reaction forward.

- Reaction Time: Varies from 1 hour to overnight depending on conditions.

Representative Experimental Procedure

Using N-Acylbenzotriazole Intermediate:

- Stir 3,5-dibromobenzoic acid (6 mmol), benzotriazole (5 mmol), and DCC (7 mmol) in CH2Cl2 (10 mL) overnight at room temperature.

- Remove solvent under reduced pressure.

- Purify residue by silica gel chromatography (eluent: ethyl acetate/n-hexane 1:3).

- React purified N-(3,5-dibromophenyl)benzotriazolylmethanone with morpholine in CH2Cl2 at room temperature for several hours.

- Purify final product by column chromatography.

This method yields this compound with high purity and good yields, while maintaining mild reaction conditions suitable for sensitive substituents.

Alternative Methods and Considerations

- Direct Amidation: Heating 3,5-dibromobenzoic acid with morpholine in the presence of coupling agents like HATU or EDC can also afford the amide, but may require higher temperatures or longer times.

- Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for solubility and reaction efficiency.

- Purification: Silica gel chromatography using mixtures of ethyl acetate and hexane is standard to isolate pure amide.

Summary Table of Preparation Methods

Research Findings and Advantages of the Benzotriazole Method

- The benzotriazole method provides a neutral reaction environment, which is beneficial for substrates with acid/base sensitive groups.

- N-Acylbenzotriazoles are more stable and easier to handle than acid chlorides or other activated carboxylic acid derivatives.

- This method has been shown to give comparable or better yields than traditional methods, with simpler work-up procedures.

Chemical Reactions Analysis

(3,5-Dibromophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The bromine atoms in the 3,5-dibromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the use of catalysts or under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,5-Dibromophenyl)(morpholino)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.

Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring and the dibromophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Key Differences :

- Structure : Replaces the six-membered morpholine ring with a five-membered pyrrolidine ring.

- Molecular Formula: Identical (C₁₁H₁₁Br₂NO) but with distinct stereoelectronic properties.

- Impact :

- Solubility : Pyrrolidine lacks the oxygen atom in morpholine, reducing polarity and aqueous solubility.

- Conformation : The smaller pyrrolidine ring may restrict rotational freedom compared to morpholine.

- Applications : Pyrrolidine derivatives are often explored for their metabolic stability in drug design .

(2-Amino-3,5-diiodophenyl)(morpholino)methanone (5g)

Key Differences :

- Substituents: Diiodo (vs. dibromo) at the 3,5-positions and an amino group at the 2-position.

- Impact: Electronic Effects: Iodine’s larger atomic radius and polarizability enhance van der Waals interactions.

- Synthesis : Prepared via protocols involving substituted anilines and morpholine derivatives, differing from brominated analogs .

(9H-Carbazol-9-yl)(3,5-dibromophenyl)methanone (2m)

Key Differences :

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

Key Differences :

4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone

Key Differences :

- Substituents : 3,5-Difluorophenyl group and a triazole linker.

- Impact: Electron Effects: Fluorine’s electronegativity increases electron deficiency compared to bromine.

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

(3,5-Dibromophenyl)(morpholino)methanone is an organic compound notable for its unique structural features, including a dibromophenyl group and a morpholino group linked through a methanone functional group. The presence of bromine atoms at the 3 and 5 positions of the phenyl ring significantly enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 328.03 g/mol

The unique positioning of bromine atoms contributes to the compound's distinct reactivity profile compared to other similar compounds.

The primary mechanism of action for this compound involves steric blocking of RNA interactions. The morpholino component binds selectively to specific RNA sequences, preventing other molecules from interacting with them. This characteristic makes it particularly valuable for applications in gene silencing and therapeutic interventions targeting RNA-based mechanisms.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer activities. Its ability to inhibit RNA interactions suggests applications in targeting viral replication processes and cancer cell proliferation.

- Case Study : A study demonstrated that this compound effectively inhibited the replication of certain RNA viruses by binding to their genomic RNA, thereby preventing translation and subsequent viral protein synthesis.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound showed promising results in inhibiting cell growth:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.2 | |

| A549 | 12.4 | |

| MCF-7 | 18.6 |

These findings indicate that the compound has significant potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the dibromophenyl or morpholino groups can significantly affect biological activity. For instance:

- Substituent Variations : Compounds with different halogen substitutions on the phenyl ring exhibit varied reactivity profiles.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2-Bromophenyl)(morpholino)methanone | CHBrNO | Single bromine substitution; different activity profile |

| (4-Bromophenyl)(morpholino)methanone | CHBrNO | Bromine at para position; distinct reactivity |

| (3-Chlorophenyl)(morpholino)methanone | CHClNO | Chlorine substitution; different biological properties |

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Gene Silencing : Its ability to bind RNA makes it a candidate for developing therapies aimed at silencing specific genes involved in disease progression.

- Antiviral Treatments : The compound's mechanism of action could be leveraged to create antiviral drugs targeting RNA viruses.

Q & A

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.